molecular formula C12H12Cl2O3 B14369253 [4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate CAS No. 91396-55-3

[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate

Cat. No.: B14369253
CAS No.: 91396-55-3
M. Wt: 275.12 g/mol
InChI Key: MIOSPVSIKXOXCM-UHFFFAOYSA-N
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Description

[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate is a chemical compound with the molecular formula C12H12Cl2O3. It is characterized by the presence of a phenyl ring substituted with a 3-oxobutyl group and a 2,2-dichloroacetate ester. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate typically involves the esterification of 4-(3-oxobutyl)phenol with 2,2-dichloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine

Its structural features may be exploited to develop drugs with specific biological activities .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism by which [4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate exerts its effects involves interactions with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • [4-(3-Oxobutyl)phenyl] acetate
  • [4-(3-Oxobutyl)phenyl] propionate
  • [4-(3-Oxobutyl)phenyl] butyrate

Uniqueness

Compared to similar compounds, [4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate is unique due to the presence of the dichloroacetate ester group. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

91396-55-3

Molecular Formula

C12H12Cl2O3

Molecular Weight

275.12 g/mol

IUPAC Name

[4-(3-oxobutyl)phenyl] 2,2-dichloroacetate

InChI

InChI=1S/C12H12Cl2O3/c1-8(15)2-3-9-4-6-10(7-5-9)17-12(16)11(13)14/h4-7,11H,2-3H2,1H3

InChI Key

MIOSPVSIKXOXCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC(=O)C(Cl)Cl

Origin of Product

United States

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